molecular formula C9H13N3O3 B2492028 N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049523-62-7

N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2492028
CAS No.: 1049523-62-7
M. Wt: 211.221
InChI Key: QGECMSKTCVMIDO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical building block offered for research and development purposes. This compound is part of the 6-oxo-1,6-dihydropyridazine-3-carboxamide class of heterocycles, a scaffold recognized for its relevance in medicinal chemistry. Compounds within this structural class have been identified as key intermediates in the discovery of novel bioactive molecules . The 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure has been explored in early-stage drug discovery, particularly in the development of anti-inflammatory agents. For instance, research published in the Journal of Medicinal Chemistry highlights that diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues can exhibit potent anti-inflammatory activity by targeting specific pathways like JNK2 and inhibiting the JNK2-NF-κB/MAPK signaling cascade . This suggests potential research applications for related carboxamide derivatives in immunological and inflammatory disease models. This product is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic, therapeutic, or human use. Please note that the specific research applications for this exact compound may not be fully characterized, and researchers are responsible for determining its suitability for their particular projects.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-8(13)4-3-7(11-12)9(14)10-5-6-15-2/h3-4H,5-6H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECMSKTCVMIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-methoxyethylamine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Structural Differences : The carboxamide nitrogen is substituted with a 3,4-dimethoxyphenyl group instead of 2-methoxyethyl.
  • Reduced solubility due to the bulky aromatic substituent, which may limit bioavailability .

6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide

  • Structural Differences : The carboxamide is replaced by a carbohydrazide group, and a benzylidene moiety is attached via a hydrazone linkage.
  • The benzylidene group adds planar rigidity, which might favor interaction with flat binding sites (e.g., enzyme active sites with aromatic residues). The absence of a methyl group at position 1 could reduce steric hindrance, possibly improving binding kinetics .

4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

  • Structural Differences: A hydroxyl group is present at position 4, and the carboxamide nitrogen is substituted with a methoxyimino methyl group. The pyridazine core is also phenyl-substituted at position 1.
  • Implications: The hydroxyl group at position 4 introduces a strong hydrogen-bond donor, which could enhance interactions with polar residues in biological targets. The methoxyimino group adds steric bulk and may influence tautomeric equilibria, affecting electronic properties.

1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

  • Structural Differences: A benzimidazole-containing side chain is attached via an amino-oxoethyl linker to the pyridazine nitrogen.
  • The amino-oxoethyl linker adds flexibility, which may allow conformational adaptation during binding.

Notes

  • Computational modeling (e.g., molecular docking or QSAR) could further elucidate structure-activity relationships.
  • Synthetic accessibility of analogues with complex substituents (e.g., benzimidazole) may pose challenges in large-scale production.

Biological Activity

N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly through its interactions with key molecular targets involved in inflammatory responses and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3, with a molecular weight of 211.22 g/mol. Its structure features a pyridazine ring, an oxo group at the 6-position, and a carboxamide functional group, along with a methoxyethyl substituent that enhances its solubility and bioactivity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of c-Jun N-terminal kinase 2 (JNK2), which is implicated in the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells. This mechanism positions the compound as a potential anti-inflammatory agent .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown efficacy against pathogenic bacteria, including Mycobacterium tuberculosis. The ability to suppress bacterial proliferation suggests its potential use in treating infections resistant to conventional antibiotics .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Description
Enzyme Inhibition Inhibits JNK2, affecting NF-κB/MAPK pathways
Cytokine Modulation Reduces TNF-α and IL-6 release
Antimicrobial Effects Inhibits growth of Mycobacterium tuberculosis
Potential Anti-cancer May exhibit cytotoxic effects on cancer cell lines (further studies needed)

Case Studies and Research Findings

Several studies have investigated the biological activity of various pyridazine derivatives, including this compound. For instance, a recent study demonstrated that compounds structurally similar to this pyridazine derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) . Although specific data on this compound's cytotoxicity is limited, its structural analogs indicate a promising direction for further research.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound Name Structural Features Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxo...Contains fluorophenyl and methoxy groupsSimilar enzyme inhibition properties
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidLacks methoxyethyl group; simpler structureKnown for anti-inflammatory effects
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateEster instead of amide; simpler derivativeVaried biological activity but less potent

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, as seen in structurally related dihydropyridazine derivatives (e.g., coupling of pyridazine precursors with substituted carboxamides). Key steps may include:

Core Pyridazine Formation: Cyclization of hydrazine derivatives with β-keto esters or amides under acidic conditions .

Substitution Reactions: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using bromoethyl methoxy intermediates) .

Purification: Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, methoxyethyl protons typically appear as a triplet (~δ 3.3–3.6 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis using programs like SHELXL for absolute configuration determination, though this requires high-quality crystals .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the carboxamide group under acidic/basic conditions or oxidation of the dihydropyridazine ring.
  • Storage: Lyophilized powder stored at –20°C in inert atmospheres (argon) to prevent moisture absorption and oxidative degradation .
  • Stability Testing: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) based on structural analogs (e.g., pyridazine carboxamides with anti-inflammatory activity) .
  • Pharmacophore Modeling: Identify key hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions for target prioritization .
  • Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition studies) to refine models .

Q. What strategies are effective in resolving conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Example: Overlapping NMR signals from methoxyethyl and pyridazine protons.
  • Resolution Strategies:
    • 2D NMR (COSY, HSQC): Resolve signal overlap by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
    • Isotopic Labeling: Introduce deuterium at specific positions to simplify spectra .
    • Crystallographic Validation: Cross-verify with X-ray data to resolve ambiguities .

Q. What in vitro models are appropriate for evaluating its biological activity?

Methodological Answer:

  • Cancer Research: Use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, referencing analogs with IC50_{50} values in the µM range .
  • Inflammation Studies: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Enzyme Inhibition: Customize assays for kinases (e.g., JAK2, EGFR) based on structural similarities to known inhibitors .

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